Calcium Bis(fluorosulfonyl)imide

Overview

Description

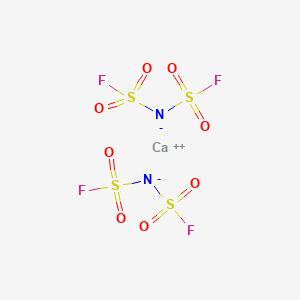

Calcium Bis(fluorosulfonyl)imide is a chemical compound with the molecular formula CaF4N2O8S4 . It is a white to almost white powder or crystal . It is used in various applications due to its unique physical, chemical, and electrochemical properties .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . A protic ionic liquid containing the FSI anion has been synthesized for the first time and used as an electrolyte in an electrochemical storage device .Molecular Structure Analysis

The molecular weight of this compound is 223.23 . The molecular structure of this compound is complex, with the calcium atom being coordinated to two fluorosulfonyl imide groups .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used as an electrolyte in lithium-ion batteries . The performance of devices containing these electrolytes was investigated and compared with that of systems using conventional electrolytes .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

1. Application in Sodium-Ion Batteries

Calcium Bis(fluorosulfonyl)imide has been researched for use in sodium-ion batteries. A study by Kühnel, Reber, and Battaglia (2017) highlighted the potential of sodium bis(fluorosulfonyl)imide-based aqueous electrolytes, demonstrating a wide electrochemical stability window, which could be crucial in developing high-voltage rechargeable sodium-ion batteries (Kühnel, Reber, & Battaglia, 2017).

2. Enhancing Performance of Lithium-Ion Batteries

Significant research has focused on improving lithium-ion battery performance using this compound. Qian et al. (2015) reported that highly concentrated electrolytes composed of ether solvents and lithium bis(fluorosulfonyl)imide enabled high-rate cycling of a lithium metal anode with high Coulombic efficiency and without dendrite growth (Qian et al., 2015).

Hirata, Morita, Kawase, and Sumida (2018) developed an ethylene carbonate-free electrolyte comprising lithium bis(fluorosulfonyl)imide and sulfolane. This electrolyte exhibited excellent electrochemical properties and enhanced the performance of lithium-ion batteries, especially at higher temperatures (Hirata, Morita, Kawase, & Sumida, 2018).

3. Research on Electrolytes for Battery Applications

Zhang, Feng, Nie, and Zhou (2015) summarized advances in electrolytes containing fluorosulfonimide anions, including bis(fluorosulfonyl)imide, for rechargeable Li and Li-ion batteries. They reviewed recent developments in the synthesis and application of these electrolytes, highlighting their improved electrochemical performances (Zhang, Feng, Nie, & Zhou, 2015).

Mechanism of Action

Target of Action

Calcium Bis(fluorosulfonyl)imide, also known as calcium;bis(fluorosulfonyl)azanide, is primarily used in the field of electrochemistry . Its primary targets are the electrochemical cells where it acts as an electrolyte .

Mode of Action

The compound interacts with its targets by facilitating the movement of ions within the electrochemical cell . This ion movement is crucial for the functioning of the cell, as it enables the transfer of charge that drives the cell’s reactions .

Biochemical Pathways

It is known that the compound plays a role in the electrochemical reactions within the cell . These reactions are part of larger biochemical pathways that ultimately result in the production of electrical energy .

Result of Action

The primary result of this compound’s action is the facilitation of charge transfer within electrochemical cells . This charge transfer is essential for the cell’s function, which is to convert chemical energy into electrical energy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy as an electrolyte can be affected by the temperature and humidity of its environment . Additionally, the compound’s stability may be influenced by exposure to light or heat . Therefore, it is typically stored under inert gas at room temperature in a cool, dry place .

Safety and Hazards

Future Directions

Research on Calcium Bis(fluorosulfonyl)imide is ongoing, with a focus on its use in lithium-ion batteries . Future directions include developing FSI-based and/or FSI-derived electrolytes . The present work is anticipated to inspire the design and screening of new anions for battery use, particularly those stemming from sulfonimide anions .

Biochemical Analysis

Biochemical Properties

Calcium Bis(fluorosulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of ionic liquids and electrolytes. It interacts with various enzymes, proteins, and other biomolecules, facilitating ion transport and enhancing the stability of biochemical systems . The compound’s interaction with enzymes such as ATPases and ion channels is crucial for maintaining cellular ion balance and energy metabolism . These interactions are primarily electrostatic, involving the binding of this compound to charged regions on the biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules such as calcium ions, which play a pivotal role in cellular communication and function . The compound’s impact on gene expression involves the regulation of genes associated with ion transport and metabolic pathways . Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of ATP .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . The compound binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target biomolecules, depending on the nature of the interaction . For instance, this compound can inhibit ATPase activity by binding to its active site, thereby reducing ATP hydrolysis . Conversely, it can activate ion channels by stabilizing their open conformation, enhancing ion transport across cellular membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . The compound is known for its stability under inert conditions, but it can degrade in the presence of moisture or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular ion balance and metabolic activity . These effects are time-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound has been observed to enhance ion transport and metabolic activity without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage and disruption of ion homeostasis . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and energy metabolism . It interacts with enzymes such as ATPases and ion channels, influencing the flux of ions across cellular membranes and the production of ATP . The compound’s impact on metabolic pathways can lead to changes in metabolite levels and overall metabolic flux . These interactions are essential for maintaining cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to interact with ion transporters, enhancing its uptake and distribution across cellular membranes . Additionally, this compound can bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on ion transport and metabolic processes . Targeting signals and post-translational modifications play a role in directing this compound to these compartments . This subcellular localization is critical for the compound’s role in maintaining cellular ion balance and metabolic activity .

properties

IUPAC Name |

calcium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2F2NO4S2/c;2*1-8(4,5)3-9(2,6)7/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFGCWDVDGWDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[N-](S(=O)(=O)F)S(=O)(=O)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF4N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1906900-37-5 | |

| Record name | Calcium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the concentration of Calcium Bis(fluorosulfonyl)imide impact the performance of Ca-ion batteries?

A1: The research demonstrates that a higher concentration of Ca(FSI)2 in the electrolyte solution leads to improved performance in Ca-ion batteries. Specifically, a 3.5 m concentrated electrolyte significantly enhanced the capacity for anion intercalation within the graphite cathode. [] This improvement can be attributed to the increased availability of charge carriers, facilitating more efficient ion transport within the battery. Furthermore, the concentrated electrolyte enables reversible Ca2+ insertion in the organic anode, contributing to the overall enhanced capacity and cycling stability of the Ca-ion battery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)

![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride](/img/structure/B1484955.png)

![2-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1484958.png)

![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)

![N,N-diethyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1484960.png)